2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-acetamido-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-6(14)12-11-13-10(7-3-2-4-17-7)8(18-11)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAFKMWONIRBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as triethylamine to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the thiophene ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or iodine for thiophene, and nucleophiles like amines or thiols for thiazole.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The thiazole ring present in the compound is known for its antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with a similar thiazole structure effectively inhibit bacterial growth by disrupting lipid biosynthesis pathways in bacteria .
| Study | Compound Tested | Activity | Target Organism |
|---|---|---|---|
| Thiazole Derivatives | Antimicrobial | Various bacteria | |
| 7-Oxo derivatives | Antitubercular | Mycobacterium smegmatis |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid. In vitro assays have demonstrated its effectiveness against human breast adenocarcinoma cell lines (MCF7), with promising results indicating inhibition of cell proliferation . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival.
| Study | Compound Tested | Activity | Cancer Type |
|---|---|---|---|
| Thiazole Derivatives | Anticancer | Breast cancer (MCF7) | |
| Coumarin-based Compounds | AChE Inhibitor | Alzheimer’s Disease |
Enzyme Inhibition
The compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Compounds containing a thiazole core have shown significant inhibitory effects on acetylcholinesterase activity, which can help in increasing acetylcholine levels in the brain . This suggests a dual application in both neuroprotection and cognitive enhancement.
Case Study 1: Antibacterial Evaluation
In a comparative study, various thiazole derivatives were synthesized and evaluated for their antibacterial properties against standard pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiazole ring enhanced antibacterial potency, suggesting that structural optimization could lead to more effective antimicrobial agents .
Case Study 2: Anticancer Screening
A series of thiazole derivatives were tested against multiple cancer cell lines, including MCF7 and others. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ primarily in the substituents at positions 2 and 4 of the thiazole ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological Activities
- Anti-inflammatory and Analgesic Effects: Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl] acetates (5a–5k) demonstrated significant activity in these areas, suggesting the thiophene-thiazole-acetic acid scaffold is critical . The target compound may share similar mechanisms but with improved selectivity due to the acetamido group.
- Antibacterial and COX Inhibition : Thiazole-phenylacetic acid derivatives (2a–2d) with halogenated phenyl groups showed dual antibacterial-COX inhibitory effects . The target compound’s thiophene ring may offer distinct binding modes compared to phenyl substituents.
Physicochemical Properties
Molecular Weight and Solubility :
- The target compound’s molecular weight is estimated to be ~308.35 g/mol (based on C₁₂H₁₁N₂O₃S₂), lower than bromophenyl analogs (e.g., 355.21 g/mol for 4-bromophenyl derivative) .
- The acetic acid group enhances water solubility, while the thiophene and acetamido groups balance lipophilicity for membrane penetration.
Electronic Effects :
Key Research Findings
Role of Thiophene : The thiophen-2-yl group in the target compound distinguishes it from phenyl analogs, offering unique electronic interactions critical for binding to enzymes like COX or bacterial targets .
Acetamido vs. Arylamino: The acetamido group at position 2 may reduce metabolic degradation compared to arylamino groups, enhancing bioavailability .
Biological Trade-offs : While bromophenyl analogs increase lipophilicity (beneficial for blood-brain barrier penetration), they may also elevate toxicity risks .
Biological Activity
2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₈N₂O₂S₂
- Molecular Weight : 282.3 g/mol
- CAS Number : 927999-29-9
This compound is characterized by a thiazole ring fused with an acetamido group and a thiophene moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial effects. For example, derivatives of thiazole have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances this activity due to increased lipophilicity, which improves membrane permeability.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Acetamido Thiazole Derivative | Staphylococcus aureus | 6.25 µg/mL |
| 2-Acetamido Thiazole Derivative | Escherichia coli | 12.5 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A notable study evaluated the cytotoxic effects of various thiazole compounds against cancer cell lines, including glioblastoma and breast adenocarcinoma. The results demonstrated that these compounds induced apoptosis in cancer cells at low concentrations.
Case Study: Cytotoxicity Assay
In vitro assays revealed that the compound exhibited an IC50 value in the nanomolar range against glioblastoma cells, indicating strong antiproliferative activity. Morphological changes consistent with apoptosis were observed, such as chromatin condensation and cell shrinkage.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cellular Uptake : The structural features enhance cellular uptake, facilitating its action within target cells.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to reduced cell viability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation reactions of thiophene-containing precursors with acetamide derivatives under acidic or catalytic conditions. Key steps include cyclization of thiazole rings using reagents like acetic anhydride or sodium acetate in refluxing acetic acid . Yield optimization requires precise control of temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reactants. For example, excess acetic acid may suppress byproduct formation during cyclization .
- Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm purity via elemental analysis and melting point comparison .
Q. How can structural characterization of this compound be performed to validate its purity and regiochemistry?
- Methodology : Use a combination of 1H/13C NMR to identify proton environments (e.g., acetamido NH at δ 12.0–12.2 ppm, thiophene protons at δ 6.8–7.4 ppm) and FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) . Mass spectrometry (HRMS) provides molecular ion verification. X-ray crystallography resolves regiochemical ambiguities in the thiazole-thiophene linkage .
Q. What are the standard protocols for evaluating its in vitro biological activity (e.g., antimicrobial or anticancer assays)?
- Methodology :
- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (Annexin V/PI) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and biological targets (e.g., kinases or microbial enzymes)?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite to model binding poses. Prepare the ligand (compound) and receptor (e.g., E. coli DNA gyrase) with proper protonation states. Validate docking poses via MD simulations (e.g., 100 ns runs in GROMACS) and compare binding energies (ΔG) to known inhibitors .
- Data Interpretation : Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Thr165 in COX-2) or π-π stacking with hydrophobic pockets .
Q. What strategies resolve contradictions in bioactivity data across different assays or cell lines?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across multiple studies (e.g., MTT vs. resazurin assays) to identify assay-specific artifacts .
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., inhibition of NF-κB or Akt pathways) .
- Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<0.1%) or using solubilizing agents (e.g., cyclodextrins) .
Q. How can prodrug modifications enhance the pharmacokinetic profile of this compound?
- Methodology : Synthesize amide or ester prodrugs (e.g., methyl ester of the acetic acid moiety) to improve BBB penetration or oral bioavailability. Assess stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC. Use Caco-2 cell monolayers to predict intestinal absorption .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?
- Methodology :
- Catalyst Screening : Replace homogeneous catalysts (e.g., H₂SO₄) with heterogeneous alternatives (e.g., zeolites) to simplify purification .
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1:1.1 molar ratio of thiophene to acetamide precursors) and employ tandem reactions (e.g., one-pot cyclization-esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
